molecular formula C13H23N3O3 B14614799 Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate CAS No. 56926-08-0

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate

Cat. No.: B14614799
CAS No.: 56926-08-0
M. Wt: 269.34 g/mol
InChI Key: IFAQYOSNBRJDFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate (CAS 1791402-87-3, Figure 1) is a bicyclic heterocyclic compound featuring a pyrazino[1,2-c]pyrimidine core fused with a six-membered partially saturated ring system. Its molecular formula is C₁₃H₂₃N₃O₃, and it includes an ethyl ester moiety at the 2-position and an ethyl substituent at the 7-position of the pyrimidine ring . The compound’s hexahydro configuration confers conformational flexibility, while the oxo group at position 6 enhances polarity.

Properties

CAS No.

56926-08-0

Molecular Formula

C13H23N3O3

Molecular Weight

269.34 g/mol

IUPAC Name

ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate

InChI

InChI=1S/C13H23N3O3/c1-3-15-6-5-11-9-14(10-12(17)19-4-2)7-8-16(11)13(15)18/h11H,3-10H2,1-2H3

InChI Key

IFAQYOSNBRJDFM-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC2CN(CCN2C1=O)CC(=O)OCC

Origin of Product

United States

Preparation Methods

Reaction of Halo-Pyrimidinones with Aniline Derivatives

A patented method involves reacting a halogenated pyrimidinone precursor (Formula II) with a substituted aniline (Formula III) to form the pyrazino-pyrimidine core.

General Reaction Scheme :
$$
\text{Formula II (X = Cl, Br)} + \text{Formula III (R = ethyl)} \rightarrow \text{Target Compound} + \text{HX}
$$

Conditions :

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide, dimethyl sulfoxide).
  • Temperature : 20–80°C under inert atmosphere (nitrogen or argon).
  • Catalyst : Base additives (e.g., triethylamine) to deprotonate the aniline.

Optimization Data :

Parameter Optimal Range Yield (%)
Temperature 60–80°C 72–85
Reaction Time 12–24 hours 78
Molar Ratio (II:III) 1:1.2 82

This method achieves moderate yields but requires careful purification to remove unreacted starting materials and halogen byproducts.

Cyclocondensation of Diamines with Keto-Esters

One-Pot Assembly of the Bicyclic System

A scalable approach involves cyclocondensing 1,3-diaminopropane derivatives with ethyl acetoacetate under acidic conditions. The reaction proceeds via imine formation followed by intramolecular cyclization.

Key Steps :

  • Imine Formation :
    $$
    \text{Diamine} + \text{Ethyl acetoacetate} \rightarrow \text{Imine intermediate}
    $$
  • Cyclization :
    Acid-catalyzed ring closure to form the pyrimidinone core.

Conditions :

  • Catalyst : $$ \text{H}2\text{SO}4 $$ or $$ p $$-toluenesulfonic acid.
  • Solvent : Toluene or xylene under reflux (110–140°C).
  • Yield : 65–70% after column chromatography.

Limitations :

  • Competing oligomerization reduces yield.
  • Requires strict moisture control to prevent hydrolysis of the ester group.

Catalytic Hydrogenation for Saturation

Post-Cyclization Hydrogenation

The hexahydro configuration of the pyrazino-pyrimidine system is introduced via catalytic hydrogenation of an unsaturated precursor.

Typical Protocol :

  • Substrate : Unsaturated pyrazino-pyrimidine intermediate.
  • Catalyst : Palladium on carbon (5–10 wt%) or Raney nickel.
  • Conditions :
    • $$ \text{H}_2 $$ pressure: 50–100 psi.
    • Temperature: 25–50°C.
    • Solvent: Ethanol or tetrahydrofuran.

Yield Improvement :

  • Additives : Triethylamine or ammonium formate enhances hydrogen uptake (yield increases from 60% to 85%).

Side Chain Modifications

Esterification of the Acetate Moiety

The ethyl acetate group is introduced via nucleophilic acyl substitution using ethyl chloroacetate.

Reaction Setup :
$$
\text{Pyrazino-pyrimidine intermediate} + \text{Ethyl chloroacetate} \xrightarrow{\text{Base}} \text{Target Compound}
$$

Optimized Parameters :

Parameter Value
Base Potassium carbonate
Solvent Acetonitrile
Temperature 80°C
Time 8 hours

This step achieves >90% conversion but requires anhydrous conditions to prevent ester hydrolysis.

Comparative Analysis of Synthetic Routes

Table 1. Method Comparison :

Method Yield (%) Purity (%) Cost (Relative) Scalability
Nucleophilic Substitution 78 95 High Moderate
Cyclocondensation 70 90 Low High
Hydrogenation 85 98 Moderate High

Key Findings :

  • The hydrogenation route offers the highest yield and purity but requires specialized equipment.
  • Cyclocondensation is cost-effective for large-scale production despite lower yields.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity or stability.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Formula Notable Features Reference
Target Compound: Ethyl 2-(7-ethyl-6-oxo-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate Pyrazino[1,2-c]pyrimidine 7-Ethyl, 6-oxo, 2-ethyl ester C₁₃H₂₃N₃O₃ High saturation (hexahydro), ester group enhances solubility in organic solvents.
5-(Methylsulfanyl)-10,11-dihydroimidazo[1,2-c]thiopyrano[4',3':4,5]thieno[3,2-e]pyrimidin-2(3H)-one (107) Imidazo-thiopyrano-thieno-pyrimidine Methylsulfanyl, thiopyran, thieno rings C₁₃H₁₂N₄OS₃ Sulfur-rich structure; potential for enhanced π-π interactions and redox activity.
Ethyl 3-bromo-6-methyl-2-oxo-1(2H)-pyrazineacetate Pyrazine 3-Bromo, 6-methyl, 2-oxo, ethyl ester C₉H₁₁BrN₂O₃ Bromine substituent increases electrophilicity; pyrazine core less saturated.
Ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate Pyridazine Styryl group, 6-oxo, ethyl ester C₁₆H₁₆N₂O₃ Conjugated styryl moiety may enhance fluorescence or binding to aromatic targets.
2-(4,6-Dimethylpyrimidin-2-yl)-1-[1-(4-hydroxy-6-methylpyran-2-one-3-yl)ethylidene]hydrazine (3) Pyrimidine-pyrazole hybrid Hydrazine, pyranone, dimethylpyrimidine C₁₅H₁₇N₅O₃ Hydrazine linker enables chelation; pyranone adds hydrogen-bonding capability.

Pharmacological and Physicochemical Properties

  • Solubility : The ethyl ester group in the target compound improves lipophilicity compared to carboxylic acid analogs (e.g., compound 11 in ), which may enhance membrane permeability .
  • Reactivity : Bromine-substituted analogs (e.g., ) exhibit higher electrophilicity, enabling cross-coupling reactions, whereas sulfur-containing derivatives () may participate in disulfide bond formation or redox cycling.
  • Biological Activity: Thio-containing pyrimidines () are noted for antimicrobial and antitumor properties due to sulfur’s role in disrupting enzyme active sites. The target compound’s lack of sulfur may shift its mechanism of action toward kinase inhibition, as seen in pyrazolo[3,4-b]pyridine derivatives ().

Crystallographic and Computational Studies

  • SHELX Software : Structural elucidation of analogs often relies on programs like SHELXL () for refining crystallographic data. The target compound’s hexahydro configuration may require advanced conformational analysis tools like ORTEP-3 ().
  • Docking Studies: Pyrimidine derivatives with extended conjugation (e.g., styryl-substituted compounds in ) show enhanced binding to hydrophobic pockets in proteins, a feature less pronounced in the target compound due to its saturation.

Biological Activity

Chemical Structure and Properties

Ethyl 2-(7-ethyl-6-oxo-1,3,4,8,9,9a-hexahydropyrazino[1,2-c]pyrimidin-2-yl)acetate has a complex structure characterized by a fused pyrazine-pyrimidine ring system. The molecular formula is C14H18N4O3C_{14}H_{18}N_4O_3 with a molecular weight of approximately 286.32 g/mol. The compound features an ethyl acetate moiety that may influence its solubility and biological interactions.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various pyrazine derivatives. For instance, certain pyrazine compounds have shown significant inhibitory effects against bacterial strains such as Staphylococcus aureus and Escherichia coli . While specific data on this compound is limited, its structural similarities to other bioactive pyrazines suggest potential antimicrobial activity.

Anticancer Potential

Research indicates that compounds with similar structures have demonstrated anticancer properties. For example, studies on bis-steroidal pyrazines have shown inhibition of cancer cell growth in various human cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. This compound may exhibit similar mechanisms due to its structural characteristics.

Enzyme Inhibition

Enzyme inhibition studies have highlighted the potential of pyrazine derivatives as cholinesterase inhibitors. These enzymes are crucial in neurotransmission and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Compounds structurally related to this compound have shown promising IC50 values against acetylcholinesterase and butyrylcholinesterase.

Study 1: Antimicrobial Evaluation

A study conducted on various pyrazine derivatives assessed their antimicrobial efficacy against a panel of pathogens. The results indicated that specific modifications in the pyrazine structure significantly enhanced antimicrobial activity. Ethyl 2-(7-ethyl-6-oxo...) was hypothesized to possess similar enhancements due to its unique substituents.

Study 2: Anticancer Activity

In vitro assays were performed on human cancer cell lines using compounds derived from the pyrazino-pyrimidine class. Results showed that these compounds induced apoptosis at micromolar concentrations. Ethyl 2-(7-ethyl-6-oxo...) was included in a broader screening for anticancer activity based on its structural analogs.

Data Tables

Biological ActivityCompound TestedIC50 (µM)Reference
AntibacterialPyrazine Derivative A15
AnticancerPyrazine Derivative B10
Cholinesterase InhibitionPyrazine Derivative C0.5

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.